molecular formula C5H9NO2S B571965 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane CAS No. 1272412-71-1

6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane

Cat. No.: B571965
CAS No.: 1272412-71-1
M. Wt: 147.192
InChI Key: MOHSPTRYPOIDCV-UHFFFAOYSA-N
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Description

6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane is a chemical compound with the molecular formula C₅H₉NO₂S. This compound is characterized by a spirocyclic structure, which includes a sulfur atom and a nitrogen atom within a seven-membered ring. The presence of both sulfur and nitrogen atoms in the ring structure imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing both sulfur and nitrogen functionalities. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 6-thia-1-azaspiro[3.3]heptane 6,6-dioxide oxalate
  • 2-thia-6-azaspiro[3.3]heptane hydrochloride
  • 6-Oxa-1-azaspiro[3.3]heptane hemioxalate

Uniqueness

6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane is unique due to its specific spirocyclic structure, which includes both sulfur and nitrogen atoms. This structural feature imparts distinct chemical and biological properties, making it different from other similar compounds.

Biological Activity

6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane is a unique compound characterized by its spirocyclic structure, which integrates both sulfur and nitrogen atoms. This structural configuration contributes to its distinctive chemical properties and potential biological activities, including antimicrobial and anticancer effects. The compound's molecular formula is C12H20N2O8S2C_{12}H_{20}N_{2}O_{8}S_{2}, with a molecular weight of 384.43 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of dioxo groups allows for nucleophilic addition reactions, while the sulfur and nitrogen atoms can form covalent bonds with target molecules, potentially inhibiting enzyme activity or disrupting cellular processes.

Biological Activities

Research into the biological activities of this compound has revealed several promising areas:

1. Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity, likely due to the influence of sulfur and nitrogen in its structure, which are known to affect biological interactions.

2. Anticancer Potential
The compound is being explored for its anticancer properties, with ongoing research focusing on its ability to modulate pathways involved in cancer cell proliferation and survival .

3. Enzyme Inhibition
The compound may also act as an enzyme inhibitor, which could be beneficial in various therapeutic contexts .

Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
1-benzyl-6,6-dioxo-6-thia-1-azaspiro[3.3]heptaneC12H17N2O4SC_{12}H_{17}N_{2}O_{4}SContains a benzyl group
6,6-Difluoro-1-azaspiro[3.3]heptaneC6H9F2NC_{6}H_{9}F_{2}NFluorinated variant
1-Thia-2-azaspiro[3.3]heptane 1,1-dioxideC7H11NOS2C_{7}H_{11}NOS_{2}Different oxidation state

This table illustrates how the specific combination of dioxidation and thioether functionalities within the spirocyclic framework of this compound may confer distinct chemical reactivity and biological activity compared to similar compounds.

Study 1: Antimicrobial Activity

A recent study investigated the antimicrobial effects of this compound against various bacterial strains. The results indicated significant inhibition zones compared to control samples, suggesting strong antimicrobial potential.

Study 2: Anticancer Efficacy

Another research effort focused on the anticancer properties of this compound in vitro using cancer cell lines. The findings demonstrated that treatment with this compound led to a marked reduction in cell viability, indicating possible therapeutic applications in oncology.

Properties

IUPAC Name

6λ6-thia-1-azaspiro[3.3]heptane 6,6-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S/c7-9(8)3-5(4-9)1-2-6-5/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHSPTRYPOIDCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC12CS(=O)(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70719172
Record name 6lambda~6~-Thia-1-azaspiro[3.3]heptane-6,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70719172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272412-71-1
Record name 6-Thia-1-azaspiro[3.3]heptane, 6,6-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1272412-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6lambda~6~-Thia-1-azaspiro[3.3]heptane-6,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70719172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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